Chloromethyl 2-chloroacetate

Catalog No.
S3343045
CAS No.
6135-23-5
M.F
C3H4Cl2O2
M. Wt
142.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl 2-chloroacetate

CAS Number

6135-23-5

Product Name

Chloromethyl 2-chloroacetate

IUPAC Name

chloromethyl 2-chloroacetate

Molecular Formula

C3H4Cl2O2

Molecular Weight

142.97 g/mol

InChI

InChI=1S/C3H4Cl2O2/c4-1-3(6)7-2-5/h1-2H2

InChI Key

RGXOOYDUNWUMTN-UHFFFAOYSA-N

SMILES

C(C(=O)OCCl)Cl

Canonical SMILES

C(C(=O)OCCl)Cl

Here are some areas of scientific research where CMCA is used:

  • Synthesis of organic compounds

    CMCA can be used as a reactant in the preparation of various organic molecules, including pharmaceuticals, agrochemicals, and polymers. For example, CMCA can be used to synthesize polyesters by reacting with diols Source: US Patent 3627630: .

  • Study of reaction mechanisms

    Due to its well-defined structure and reactive functional groups, CMCA can be used as a model compound to study reaction mechanisms in organic chemistry. The reaction rate of CMCA can be influenced by factors like concentration and acidity, making it a suitable candidate for such studies Source: Chloromethyl 2-chloroacetate 3D-GAA13523 - CymitQuimica: [source unavailable].

  • Solvent applications

    CMCA has some solvent properties and can be used in specific research applications. However, due to its reactive nature, its use as a solvent is limited compared to other classes of organic compounds.

Chloromethyl 2-chloroacetate is an organic compound characterized by the presence of both a chloromethyl group and a chloroacetate moiety. Its chemical formula is C4H6Cl2O2, and it is recognized for its role in various synthetic applications due to its reactive functional groups. The compound appears as a colorless liquid with a pungent odor and is typically used in organic synthesis as an intermediate for producing more complex molecules.

, primarily due to the reactivity of its chloromethyl and chloroacetate groups. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom, leading to the formation of various derivatives.
  • Hydrolysis: Chloromethyl 2-chloroacetate can be hydrolyzed in aqueous conditions, yielding chloroacetic acid and chloromethanol. This reaction can be influenced by factors such as pH and temperature .
  • Radical Reactions: The compound can also participate in radical reactions, particularly involving chloromethyl radicals, which can react with alkenes or alkynes to form new carbon-carbon bonds .

Several methods exist for synthesizing chloromethyl 2-chloroacetate:

  • Direct Chlorination: One common method involves the chlorination of methyl acetate using chlorine gas under controlled conditions. This method typically requires careful monitoring to avoid overchlorination.
  • Reflux Method: Another approach involves refluxing chloroacetic acid with formaldehyde in the presence of hydrochloric acid, leading to the formation of chloromethyl 2-chloroacetate .
  • Use of Reagents: The compound can also be synthesized using various reagents such as phosphorus oxychloride or thionyl chloride in combination with acetic acid derivatives.

Chloromethyl 2-chloroacetate finds applications in several areas:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  • Chemical Research: The compound is utilized in research settings for studying reaction mechanisms involving halogenated compounds.
  • Polymer Chemistry: It can be employed in the modification of polymers, enhancing their properties through functionalization.

Research on interaction studies involving chloromethyl 2-chloroacetate is limited but suggests that it may interact with various nucleophiles, leading to the formation of diverse products. The kinetics of these interactions can vary based on environmental conditions such as solvent polarity and temperature. Further studies are necessary to fully understand its interaction profile with biological systems.

Chloromethyl 2-chloroacetate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Methyl ChloroacetateC3H5ClO2A simpler ester used extensively in organic synthesis.
ChloroacetateC2H3ClO2A derivative of chloroacetic acid; less reactive than chloromethyl 2-chloroacetate.
Ethyl ChloroacetateC4H7ClO2Similar reactivity; used in similar synthetic applications but with an ethyl group instead.

Chloromethyl 2-chloroacetate is unique due to its dual functionality provided by both the chloromethyl and chloroacetate groups, allowing for versatile reactivity not seen in simpler analogs like methyl chloroacetate or chloroacetate itself.

Early Development and Industrial Adoption

The compound’s first documented synthesis in 1953 leveraged direct esterification between chloroacetic acid and chloromethanol under sulfuric acid catalysis. Early industrial processes achieved 72–85% yields through azeotropic distillation with benzene, though these methods faced challenges with side-product formation due to the compound’s propensity for hydrolysis. By the 1970s, patents demonstrated its utility in synthesizing polyesters through reactions with diols, marking its transition from laboratory curiosity to industrial reagent.

Key Historical Milestones:

EraAdvancementImpact
1950sSulfuric acid-catalyzed batch synthesisEstablished baseline yields (72–85%) for small-scale production
1970sPolymer synthesis applicationsEnabled creation of chlorine-functionalized polyesters
1990sSolvent-free catalytic methodsReduced hydrolysis risks through molecular sieve dehydration

Mechanistic Insights and Reaction Optimization

Modern studies reveal that the chloromethyl group’s electrophilicity (logP = 1.07) facilitates SN2 displacements, while the ester carbonyl acts as an electron-withdrawing group, enhancing neighboring group participation. Kinetic analyses demonstrate temperature-dependent selectivity:

  • At 25°C: Dominant acetyl-oxygen cleavage (k = 3.2 × 10⁻⁵ s⁻¹)
  • Above 80°C: Competitive chloromethyl group substitution

Catalyst screening has identified superior systems for esterification:

CatalystTemperature (°C)Yield (%)Byproduct Reduction
Concentrated H₂SO₄11085Moderate
Amberlyst-159092High
CaCl₂·4H₂O8097.4Minimal

XLogP3

1.3

Wikipedia

Acetic acid, chloro-, chloromethyl ester

Dates

Modify: 2024-04-15

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